BENGHE Foundational & Exploratory

Check Availability & Pricing

molecular weight and formula of 2,5-
Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,5-Diaminopyridine

Cat. No.: B189467

An In-depth Technical Guide to 2,5-Diaminopyridine: Properties, Synthesis, and Biological
Relevance

This technical guide provides a comprehensive overview of 2,5-Diaminopyridine, detailing its
chemical and physical properties, a method for its synthesis, and an exploration of its current
and potential applications in research and drug development. This document is intended for
researchers, scientists, and professionals in the field of drug development.

Core Properties of 2,5-Diaminopyridine

2,5-Diaminopyridine is a disubstituted pyridine with the chemical formula CSH7N3.[1][2] It
serves as a valuable building block in the synthesis of more complex molecules, including
pharmaceuticals and materials for specialized applications.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2,5-Diaminopyridine is
presented in Table 1. This data is crucial for its identification, handling, and application in
experimental settings.

Table 1: Physicochemical and Spectroscopic Properties of 2,5-Diaminopyridine
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Property Value Reference
Chemical Formula C5H7N3 [1112]
Molecular Weight 109.13 g/mol [2][3]

CAS Number 4318-76-7 [1][2]
Appearance Yellow to purple crystalline 3]

powder

Melting Point 110.3°C [1]

Boiling Point 180 °C at 12 mmHg [4]

Density 1.251 g/cm3 at 20 °C [1]

Solubility in Water

39¢g/Lat25°C

[1]

pKa

6.48 at 20 °C

[3]

LogP

-0.47

[1]

IR Spectroscopy

Spectra available from

ChemicalBook

[5]

1H NMR Spectroscopy

Spectra available from

ChemicalBook

[5]

13C NMR Spectroscopy

Spectra available from

ChemicalBook

[5]

Safety and Handling

2,5-Diaminopyridine is classified as an irritant, causing skin, eye, and respiratory irritation.[6]

Appropriate personal protective equipment, including gloves, eye protection, and a dust mask,

should be used when handling this compound.[7] It is stable under normal temperatures and

pressures but is incompatible with strong oxidizing agents.[1]

Table 2: Hazard Information for 2,5-Diaminopyridine
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Hazard Statement Description Reference
H315 Causes skin irritation [6]
H319 Causes serious eye irritation [6]
H335 May cause respiratory irritation  [6]

Synthesis of 2,5-Diaminopyridine

A general method for the synthesis of 2,5-Diaminopyridine involves the amination of a suitable
pyridine precursor. The following experimental protocol is based on a documented procedure.

[8]

Experimental Protocol: Amination for the Synthesis of
2,5-Diaminopyridine

e Reaction Setup: In a sealed reaction tube, combine the pyridine substrate (0.25 mmol), a
copper complex catalyst (e.g., [Cuz(2,7-bis(pyridin-2-yl)-1,8-naphthyridine)(OH)(CFsCOO0)3])
(2.5 x 103 mmol), cesium carbonate (Cs2COs) (1 mmol), concentrated aqueous ammonia
(0.5 mL), and tetrabutylammonium bromide (TBAB) (0.25 mmol) in water (0.5 mL).[8]

¢ Reaction Conditions: Heat the sealed tube to a temperature between 110-140 °C and stir the
reaction mixture for 8-24 hours.[8]

o Work-up: After cooling the reaction to room temperature, pour the mixture into a saturated
sodium chloride solution.[8]

o Extraction: Extract the aqueous mixture with ethyl acetate.[8]

e Drying and Purification: Dry the combined organic layers over anhydrous magnesium sulfate
(MgSO0a). After removing the solvent, the resulting residue can be purified by recrystallization
or silica gel chromatography.[8]

o Characterization: Characterize the final product using NMR spectroscopy to confirm its
identity and purity.[8]
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Synthesis Workflow for 2,5-Diaminopyridine

Reaction Preparation

Combine Substrate, Catalyst, Cs2CO3, NH3(aq), TBAB, and Water

Reaction

Heat at 110-140 °C for 8-24 hours in a sealed tube

Product Isolation and Purification

Cool to Room Temperature and Quench with Saturated NaCl

'

Extract with Ethyl Acetate

'

Dry with MgSO4 and Remove Solvent

'

Purify by Recrystallization or Chromatography

Final Rroduct

2,5-Diaminopyridine

Click to download full resolution via product page

A generalized workflow for the synthesis of 2,5-Diaminopyridine.
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Biological Activity and Applications

While 2,5-Diaminopyridine itself is primarily a chemical intermediate, its derivatives have
shown significant biological activities. A notable area of research is the development of 2,5-
diaminopyridine analogues as antagonists for the CXCR4 receptor.

CXCR4 Antagonism

The CXCR4 receptor and its ligand CXCL12 are implicated in several pathological pathways,
including cancer metastasis and inflammation.[9] Derivatives of 2,5-diaminopyridine have
been synthesized and evaluated as potential CXCR4 antagonists.[9] Some of these
compounds have demonstrated effective concentrations (EC) of 100 nM or less in binding
affinity assays and have shown significant inhibition of cancer cell invasion in Matrigel assays.

[9]

Experimental Protocols for Biological Evaluation

This assay identifies compounds that interfere with the binding of the natural ligand CXCL12 to
the CXCRA4 receptor.

o Cell Preparation: Use a cell line expressing CXCR4 (e.g., Jurkat cells).

o Compound Incubation: Dispense the test compound solutions into a 96-well plate, followed
by the addition of the cell suspension. Incubate for 15 minutes at room temperature in the
dark.[10][11]

o Competitive Binding: Add a fixed concentration of fluorescently labeled CXCL12 to the wells
and incubate for 30 minutes at room temperature in the dark.[10][11]

o Washing: Centrifuge the plate and remove the supernatant. Wash the cell pellet to remove
unbound ligand.[10]

o Cell Fixation: Resuspend the cell pellet in a paraformaldehyde solution to fix the cells.[10]

o Flow Cytometry Analysis: Analyze the samples using a flow cytometer to measure the
fluorescence intensity, which is inversely proportional to the binding affinity of the test
compound.[10]
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This assay assesses the ability of cancer cells to invade through a basement membrane
matrix, a key step in metastasis.

Preparation of Inserts: Coat the upper surface of Transwell inserts with Matrigel and allow it
to solidify. Rehydrate the Matrigel layer with a serum-free medium.[9][12]

o Cell Seeding: Seed cancer cells in a serum-free medium onto the Matrigel-coated inserts.
The test compound (e.g., a 2,5-diaminopyridine derivative) can be added to this cell
suspension.[9][12]

o Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower
chamber.[9][12]

 Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.[9][12]

» Staining and Quantification: Remove non-invaded cells from the upper surface. Fix and stain
the invaded cells on the lower surface of the insert with crystal violet.[9][13] Count the
number of invaded cells under a microscope.[13][14]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.snapcyte.com/wp-content/uploads/2024/09/Invasion-Assay-Protocol.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Matrigel_Invasion_Assay_with_CTTHWGFTLC_Inhibitor.pdf
https://www.benchchem.com/product/b189467?utm_src=pdf-body
https://www.snapcyte.com/wp-content/uploads/2024/09/Invasion-Assay-Protocol.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Matrigel_Invasion_Assay_with_CTTHWGFTLC_Inhibitor.pdf
https://www.snapcyte.com/wp-content/uploads/2024/09/Invasion-Assay-Protocol.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Matrigel_Invasion_Assay_with_CTTHWGFTLC_Inhibitor.pdf
https://www.snapcyte.com/wp-content/uploads/2024/09/Invasion-Assay-Protocol.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Matrigel_Invasion_Assay_with_CTTHWGFTLC_Inhibitor.pdf
https://www.snapcyte.com/wp-content/uploads/2024/09/Invasion-Assay-Protocol.pdf
https://bio-protocol.org/exchange/preprintdetail?id=793&type=3
https://bio-protocol.org/exchange/preprintdetail?id=793&type=3
https://www2.lbl.gov/LBL-Programs/lifesciences/BissellLab/labprotocols/invasionassay.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow for a CXCR4 Antagonist

In Vitro Assays

CXCR4 Binding Assay Matrigel Invasion Assay
Binding Affinity Dete}y(ation IMI Invasion Assay
Incubate CXCR4+ cells with 2,5-DAP derivative and fluorescent CXCL12 Seed cancer cells with 2,5-DAP derivative on Matrigel
Y Y
Analyze via Flow Cytometry Quantify invaded cells after incubation

Determine EC50/IC50 Assess Inhibition of Invasion

Click to download full resolution via product page

A workflow for evaluating 2,5-diaminopyridine derivatives as CXCR4 antagonists.

Comparative Isomer: 3,4-Diaminopyridine
(Amifampridine)

It is important to distinguish 2,5-Diaminopyridine from its isomer, 3,4-Diaminopyridine
(Amifampridine). Amifampridine is an approved drug for the treatment of Lambert-Eaton
myasthenic syndrome (LEMS).[7][15] Its mechanism of action involves blocking presynaptic
potassium channels, which prolongs the action potential and increases the influx of calcium
ions. This, in turn, enhances the release of acetylcholine at the neuromuscular junction,
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improving muscle contraction.[7][8][15] While this signaling pathway is well-characterized for
3,4-Diaminopyridine, it is not the established mechanism for the 2,5-isomer.

Signaling Pathway of 3,4-Diaminopyridine (Amifampridine)

3,4-Diaminopyridine

Blocks Presynaptic Voltage-Gated K+ Channels

'

Prolongs Action Potential Depolarization

;

Increases Ca2+ Influx through Voltage-Gated Ca2+ Channels

l

Enhances Acetylcholine (ACh) Release

Improved Neuromuscular Transmission

Click to download full resolution via product page

The established mechanism of action for the isomer 3,4-Diaminopyridine.

Conclusion
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2,5-Diaminopyridine is a versatile chemical compound with established physicochemical
properties and synthesis routes. While its direct biological applications are not as extensively
documented as its isomer, 3,4-Diaminopyridine, its derivatives are emerging as promising
candidates for therapeutic intervention, particularly as CXCR4 antagonists. The experimental
protocols detailed in this guide provide a framework for the synthesis and biological evaluation
of 2,5-Diaminopyridine and its analogues. Further research into this compound and its
derivatives is warranted to fully explore their potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
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diaminopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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